molecular formula C13H10N2O2S B5606084 4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide

4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5606084
M. Wt: 258.30 g/mol
InChI Key: CHSMBUGILXDSBS-UHFFFAOYSA-N
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Description

4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a prop-2-ynoxy group and a thiazole ring. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its significant role in various biologically active molecules . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient large-scale synthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the prop-2-ynoxy group, which can undergo specific chemical reactions not possible with other substituents. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-2-8-17-11-5-3-10(4-6-11)12(16)15-13-14-7-9-18-13/h1,3-7,9H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMBUGILXDSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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